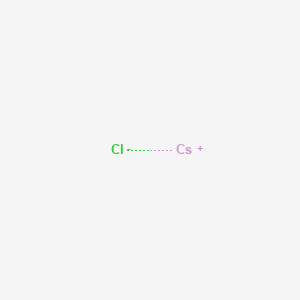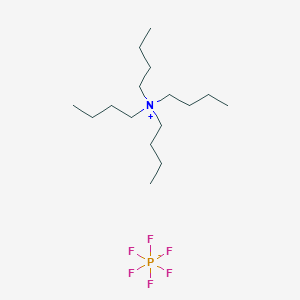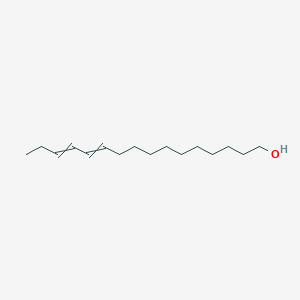
Cesium chloride
Übersicht
Beschreibung
Cesium chloride (CsCl) is an inorganic compound composed of the chemical element cesium and chlorine. It is a white, crystalline solid with a melting point of 647.6 °C (1,198.8 °F). CsCl has a variety of applications in scientific research, including its use as a biochemical reagent, a laboratory reagent, and a tool for in vivo and in vitro studies. CsCl has a wide range of biological activities, including its ability to affect the biochemical and physiological processes of living organisms.
Wissenschaftliche Forschungsanwendungen
DNA Research
CsCl is widely used in isopycnic centrifugation for separating various types of DNA . It helps in the separation of DNA fragments based on their density, which is a crucial step in many molecular biology studies.
Analytical Chemistry
In analytical chemistry, CsCl is used as a reagent to identify ions by the color and morphology of the precipitate . This makes it a valuable tool in the identification and quantification of various chemical species.
Nuclear Medicine
When enriched in radioisotopes, such as 137 CsCl or 131 CsCl, cesium chloride is used in nuclear medicine applications such as treatment of cancer and diagnosis of myocardial infarction . This allows for targeted radiation therapy, which can be more effective and less harmful than traditional methods.
Energy Production
Cesium chloride can be used as a medium to synthesize N and P-codoped carbon nanospheres for application in fuel cells and zinc-air batteries . This could potentially lead to more efficient and sustainable energy production methods.
Construction and Material Science
Cesium chloride is used in high-temperature solders . Its unique properties make it useful in a variety of industrial applications, including the production of durable and heat-resistant materials.
Agriculture
CsCl is used as an insect repellent in agricultural applications . This can help protect crops from pests, leading to higher yields and more sustainable farming practices.
Geopolymer Research
Research has shown that the adsorption and diffusion mechanism of radioactive nuclide cesium and chloride ions in the channel of geopolymer with different Si/Al ratios . This could have implications for the safe disposal of radioactive waste.
Solar Energy
Cesium chloride can be used as crystal seeds to enhance the coverage of the CH3NH3PbI3−xClx absorber layer in perovskite solar cells . It helps to boost the power conversion efficiency of solar cells, making them a more viable source of renewable energy.
Wirkmechanismus
Target of Action
Cesium chloride (CsCl) is an inorganic compound that serves as an important source of cesium ions in various applications . The primary targets of CsCl are the cells where it gets deposited in soft tissues . It binds preferably to anionic intracellular components of erythrocytes .
Mode of Action
The mode of action of CsCl is primarily through its impact on cellular pH equilibrium. It has been proposed that CsCl alkalizes and creates a high pH environment to interfere with the metabolism of cancer cells, thereby preventing their proliferation and encouraging cell death .
Biochemical Pathways
It’s known that cscl can affect the hog pathway, modulating the transcription of several genes, especially those involved in cell wall biosynthesis and organization . It’s also suggested that CsCl can affect the glycolysis pathway, reducing lactate levels and increasing the level of nicotinamide adenine dinucleotide .
Pharmacokinetics
Once CsCl enters the body, it is distributed throughout the system, with higher concentrations in the kidneys, skeletal muscle, liver, red blood cells, myocardium, placenta, and breast milk . Its biological half-life in humans is between 1 and 4 months . Absorption of CsCl from the stomach to blood is assumed to be negligible, the same as for potassium .
Result of Action
The result of CsCl action is largely dependent on the context. In the context of cancer therapy, CsCl’s alkalizing effect can interfere with the metabolism of cancer cells, preventing their proliferation and encouraging cell death . The therapeutic effect of cscl against cancer should be considered alongside its potential acute toxicities .
Action Environment
The action of CsCl can be influenced by environmental factors. For instance, CsCl is extremely mobile and can easily contaminate the environment due to its high solubility in water . This mobility can affect its action, efficacy, and stability. Furthermore, CsCl’s action can also be influenced by the presence of other ions in the environment .
Eigenschaften
IUPAC Name |
cesium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Cs/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYUHDOJVYHVIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsCl, ClCs | |
| Record name | caesium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040435 | |
| Record name | Caesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals. [HSDB] | |
| Record name | Cesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1290 °C (sublimes) | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, Insoluble in acetone, Very sol in methanol, In water, 1.86 kg/liter @ 20 °C; 2.7 kg/liter @ 100 °C; 1.62 kg/liter @ 0 deg | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.988 | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... potassium channel blocker ... capable of producing early after-depolarizations (EADs) and polymorphic ventricular tachyarrhythmias resembling torsades de pointes., Cesium ions block potassium channels in biological membranes in a voltage dependent manner. For example, external cesium blocks inward current with little or no effect on outward current. Consequently, it produces a characteristic N-shaped current-voltage relationship. /Cesium ions/ | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cesium chloride | |
Color/Form |
Colorless crystals | |
CAS RN |
7647-17-8 | |
| Record name | Cesium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CESIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium chloride (CsCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNR9HML8BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
646 °C | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














